N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzamide
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Overview
Description
“N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzamide” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The benzo[b]thiophene moiety in the compound is likely to contribute to its biological and physiological functions .Chemical Reactions Analysis
The influence of functionalized arylpiperazines linked to benzo[b]thiophene moieties at C-2 has been analyzed in the context of binding values for similar compounds . The compound is likely to undergo various chemical reactions based on the functional groups present .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Molecular Structure and Aggregation
Supramolecular Aggregation : Research on closely related benzamide derivatives has shown different modes of supramolecular aggregation, emphasizing the importance of molecular conformations in determining the physical properties of substances. These studies provide insight into how minor modifications in molecular structure, such as different substituents on the benzamide ring, can significantly alter the material's physical properties and interactions, such as π-π stacking and hydrogen bonding (B. K. Sagar et al., 2018).
Anticancer Activity
Antiproliferative Activity Against Cancer Cells : Functionalized sulfur-containing heterocyclic analogs, sharing a core structure related to benzothiophenes, have demonstrated selectivity towards laryngeal cancer cells. These compounds highlight the potential for developing targeted therapies based on the manipulation of molecular structures to enhance anticancer activity (B. Haridevamuthu et al., 2023).
Imaging Agents for Medical Diagnostics
Development of PET Imaging Ligands : A study synthesized and evaluated nitro- and fluorobenzamides for their affinity to σ receptors, identifying compounds with potential as ligands for positron emission tomography (PET) imaging of σ receptors in humans. This application demonstrates the utility of fluorobenzamides in developing diagnostic tools for neurological diseases (C. Shiue et al., 1997).
Mechanism of Action
Target of Action
The primary target of N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-fluorobenzamide is the serotoninergic 5-HT1A receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
this compound interacts with its target, the 5-HT1A receptors, through electrostatic interactions . The compound’s affinity towards these receptors is influenced by the arylpiperazine moiety and benzo[b]thiophene ring substitutions .
Biochemical Pathways
The compound’s interaction with the 5-HT1A receptors affects the serotoninergic pathway. Serotonin, an important neurotransmitter, has been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety . The compound’s interaction with the 5-HT1A receptors can influence these conditions.
Result of Action
The result of this compound’s action is its micromolar affinity towards the 5-HT1A receptors . This affinity suggests that the compound could potentially influence the physiological functions regulated by these receptors.
Future Directions
Thiophene and its derivatives are a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . Therefore, future research could focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNOS/c1-12(20-18(21)15-7-2-4-8-16(15)19)10-13-11-22-17-9-5-3-6-14(13)17/h2-9,11-12H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRQWNDMIJKVKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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